Eucalmainoside B

Description

Contextualization within Eucalyptus Phytochemistry and Secondary Metabolite Research

The genus Eucalyptus, belonging to the Myrtaceae family, is a well-established source of a diverse array of bioactive secondary metabolites. These plants are particularly known for producing formylated phloroglucinol (B13840) compounds (FPCs), a class of specialized metabolites that includes subtypes such as euglobals, macrocarpals, and sideroxylonals. nih.gov These compounds are a major focus of phytochemical research due to their ecological roles and pharmacological activities. nih.gov

Alongside FPCs, Eucalyptus species also produce phloroglucinol glycosides. Eucalmainoside B falls into this category, having been first identified as one of five new phloroglucinol glycosides (Eucalmainosides A-E) isolated from the fresh fruits of Eucalyptus maideni. nih.govresearchgate.net The isolation of these compounds underscores the chemical richness of the Eucalyptus genus and highlights the presence of complex glycosidic structures in addition to the more commonly studied FPCs. nih.gov The ongoing phytochemical examination of various Eucalyptus species continues to yield novel phloroglucinol derivatives, contributing to a deeper understanding of the biosynthesis and chemical diversity of secondary metabolites within this genus.

Significance of Phloroglucinol Derivatives in Natural Product Chemistry and Chemical Biology

Phloroglucinol (1,3,5-trihydroxybenzene) and its derivatives are a class of polyphenolic compounds that command significant attention in natural product chemistry and chemical biology. Their importance stems from the vast structural diversity and wide range of potent biological activities they exhibit. researchgate.net Natural phloroglucinols have been shown to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, making them attractive lead compounds for drug discovery. nih.govresearchgate.net

The core phloroglucinol structure serves as a scaffold for various modifications, including acylation, alkylation, and glycosylation, leading to thousands of unique natural products. In chemical biology, these compounds are valuable tools for probing cellular pathways. For instance, certain phloroglucinol derivatives have been found to induce apoptosis in cancer cells, making them subjects of intense investigation in oncology. cabidigitallibrary.orgnih.gov The study of their structure-activity relationships helps to elucidate the chemical features necessary for specific biological effects, guiding the synthesis of new, more potent analogues.

Overview of Current Research Trends on this compound and Analogous Compounds

Direct research on the specific biological activity of this compound is limited in currently available literature. However, the academic trend for this class of compounds can be clearly understood through the extensive research conducted on its analogues isolated from the same genus. The prevailing research model involves three key stages: isolation and purification, structural elucidation, and bioactivity screening.

A prominent example is Eucalyptin (B191470) B, a novel phloroglucinol derivative isolated from the fruits of Eucalyptus globulus. cabidigitallibrary.orgnih.gov Its structure was meticulously determined using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, with its absolute configuration confirmed through electronic circular dichroism (ECD) calculations. cabidigitallibrary.orgnih.gov Following structural confirmation, Eucalyptin B was evaluated for its cytotoxic activities against a panel of human cancer cell lines. cabidigitallibrary.orgnih.gov This systematic approach is a hallmark of modern natural product research.

Detailed investigations into Eucalyptin B revealed potent and specific cytotoxic effects. It exhibited significant activity against the A549 lung cancer cell line, inducing apoptosis through a caspase-dependent pathway. cabidigitallibrary.orgnih.govresearchgate.net This was evidenced by the modulation of apoptosis-related proteins Bcl-2 and Bax, and a marked increase in caspase-3 levels. cabidigitallibrary.orgnih.gov

This trend of isolating phloroglucinols and evaluating their anticancer potential is further exemplified by studies on other Eucalyptus species. Research on Eucalyptus cinerea led to the isolation of Sideroxylonal B and Macrocarpal A. nih.gov These compounds also demonstrated significant cytotoxic activity against various human cancer cell lines, including laryngeal (HEP2), colonic (CaCo), and breast (MCF7) carcinoma, while showing lower toxicity to normal fibroblast cells. nih.gov

The current research landscape for this compound and its analogues is therefore heavily focused on the discovery of new compounds from Eucalyptus sources and the rigorous evaluation of their potential as anticancer agents.

Interactive Data Tables

Cytotoxic Activity of Eucalyptin B

The following table summarizes the in vitro cytotoxic activity of Eucalyptin B, a phloroglucinol derivative analogous to this compound, against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

| Cell Line | Cancer Type | IC₅₀ (µM) | Key Findings |

| A549 | Lung Carcinoma | 1.51 | Induced concentration-dependent apoptosis (up to 49%); Activated caspase-dependent apoptosis pathway. cabidigitallibrary.orgnih.gov |

| 4T1 | Breast Cancer | Not specified as potent | Evaluated for cytotoxicity. cabidigitallibrary.orgnih.gov |

| B16F10 | Skin Cancer (Melanoma) | Not specified as potent | Evaluated for cytotoxicity. cabidigitallibrary.orgnih.gov |

Data sourced from studies on Eucalyptin B isolated from Eucalyptus globulus. cabidigitallibrary.orgnih.gov

Cytotoxic Activity of Other Eucalyptus Phloroglucinols

This table presents the cytotoxic activities of other acylphloroglucinol compounds isolated from Eucalyptus species, demonstrating the broader research trend in this area.

| Compound | Plant Source | Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| Sideroxylonal B | Eucalyptus cinerea | HEP2 | Laryngeal Carcinoma | 7.2 ± 0.5 |

| CaCo | Colonic Adenocarcinoma | 4.0 ± 0.36 | ||

| MCF7 | Breast Carcinoma | 4.4 ± 0.25 | ||

| Macrocarpal A | Eucalyptus cinerea | HEP2 | Laryngeal Carcinoma | 14.8 ± 0.55 |

| CaCo | Colonic Adenocarcinoma | 11.4 ± 0.45 | ||

| MCF7 | Breast Carcinoma | 7.8 ± 0.3 |

Data sourced from a study on compounds isolated from the juvenile leaves of Eucalyptus cinerea. nih.gov

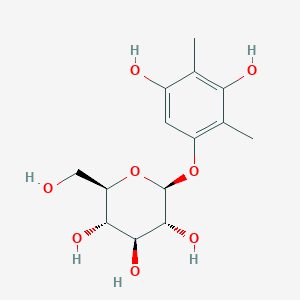

Structure

3D Structure

Properties

CAS No. |

1207732-15-7 |

|---|---|

Molecular Formula |

C14H20O8 |

Molecular Weight |

316.30 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(3,5-dihydroxy-2,4-dimethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C14H20O8/c1-5-7(16)3-8(6(2)10(5)17)21-14-13(20)12(19)11(18)9(4-15)22-14/h3,9,11-20H,4H2,1-2H3/t9-,11-,12+,13-,14-/m1/s1 |

InChI Key |

NIPGLKKTAQBXAY-RGCYKPLRSA-N |

Isomeric SMILES |

CC1=C(C(=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C)O |

Canonical SMILES |

CC1=C(C(=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)C)O |

Origin of Product |

United States |

Occurrence and Botanical Distribution of Eucalmainoside B

Isolation from Specific Eucalyptus Species

The identification of Eucalmainoside B has been documented in several key Eucalyptus species, highlighting its role as a characteristic secondary metabolite within this genus.

Eucalyptus maidenii as a Source of this compound

Eucalyptus maidenii is a notable source of this compound. researchtrends.net Studies have successfully isolated this compound from the fresh fruits of this species. researchtrends.netresearchgate.net Along with this compound, four other related phloroglucinol (B13840) glycosides, named eucalmainosides A, C, D, and E, have also been identified in the fruits of E. maidenii. researchtrends.netresearchgate.net The chemical structure of this compound has been determined as 2,4-dimethylphloroglucinol-O-β-D-glucopyranoside. researchtrends.netresearchgate.net

Presence in Eucalyptus globulus and Other Eucalyptus Species

While prominently found in E. maidenii, the distribution of this compound extends to other species within the Eucalyptus genus. For instance, it has been identified in Eucalyptus globulus, a widely studied species known for its rich phytochemical profile. researchtrends.net The presence of this compound and related compounds across different Eucalyptus species suggests a shared biosynthetic pathway for these phloroglucinol derivatives.

Identification in Eucalyptus sideroxylon Flowers

Research has confirmed the presence of this compound in the flowers of Eucalyptus sideroxylon, commonly known as the red ironbark. researchgate.netmdpi.comnih.gov High-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis of E. sideroxylon flower extracts has allowed for the tentative identification of this compound and other phloroglucinol glycosides, including eucalmainosides A and C. researchgate.netmdpi.com

Distribution within Plant Organs and Developmental Stages

The concentration of this compound is not uniform throughout the plant. Its accumulation varies between different organs, such as fruits, flowers, and leaves, indicating a specialized role and regulation of its biosynthesis.

Quantification in Fruit Extracts

The fresh fruits of Eucalyptus maidenii have been identified as a primary site for the isolation of this compound. researchtrends.netresearchgate.net An 80% acetone (B3395972) aqueous extract of E. maideni fruit was used to isolate Eucalmainoside D and E, which are unique phloroglucinol diglycosides. acs.org

Accumulation in Flowers versus Leaves

Studies comparing different plant parts have revealed a differential accumulation of phloroglucinols. In Eucalyptus sideroxylon, the concentration of these compounds, including presumably this compound, is significantly higher in the flowers compared to the leaves. mdpi.comnih.gov It has been noted that the tendency of E. sideroxylon flowers to accumulate phloroglucinols is approximately five times greater than that of the leaves. mdpi.comnih.gov This suggests a specific physiological or ecological function of these compounds in the reproductive structures of the plant.

Co-occurrence with Other Secondary Metabolites in Eucalyptus Extracts

This compound is not an isolated compound within its botanical sources; rather, it exists as part of a complex mixture of secondary metabolites. The chemical profile of Eucalyptus extracts is rich and varied, with numerous compounds being co-extracted alongside this compound. These associated compounds belong to several major chemical classes, primarily phenolics and terpenoids. The specific composition of these metabolites can vary depending on the Eucalyptus species, the part of the plant being analyzed (e.g., leaves, fruits, or flowers), and environmental factors.

Research into the chemical composition of Eucalyptus species has revealed a consistent co-occurrence of this compound with other structurally related phloroglucinol glycosides, as well as a diverse array of other polyphenols and terpenes. This complex chemical milieu is a hallmark of the genus Eucalyptus.

Detailed Research Findings

Detailed phytochemical analyses, particularly those employing advanced techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), have provided significant insights into the compounds that co-exist with this compound.

A comprehensive study of the flowers of Eucalyptus sideroxylon led to the tentative identification of eighty-three distinct secondary metabolites in an extract known to contain this compound. nih.gov This rich chemical matrix included a significant number of phloroglucinols, terpenes, flavonoids, and derivatives of oleuropeic acid, gallic acid, and ellagic acid. nih.gov

Specifically, the analysis of E. sideroxylon flowers identified twenty-one phloroglucinol derivatives, with this compound being one of them. nih.gov Another notable co-occurring phloroglucinol was Eucalmainoside C (2,4,6-trihydroxy-3-methylbenzaldehyde-2-O-β-D-glucopyranoside). nih.gov The extracts also contained a substantial number of terpenes and flavonoids, with eighteen and sixteen compounds identified in these classes, respectively. nih.gov

Furthermore, derivatives of oleuropeic acid are commonly found alongside this compound. In the E. sideroxylon flower extract, seven such derivatives were identified. nih.gov Compounds like Cuniloside B, which is identical to eucalmaidin E (1,6-di-O-((R)-oleuropeyl)-β-D-glucopyranoside), have been isolated from various Eucalyptus species, including the fruits of Eucalyptus maidenii, a known source of this compound. researchtrends.net Other related compounds found in Eucalyptus species include Globulusin A and Globulusin B. researchtrends.net

The co-occurrence of these diverse compounds highlights the complex biosynthesis occurring within Eucalyptus plants, where precursors from pathways like the acetate (B1210297) and mevalonate (B85504) pathways are utilized to create a wide array of secondary metabolites. vulcanchem.com

Table 1: Botanical Distribution of this compound

| Species | Plant Part |

| Eucalyptus maidenii | Leaves, Fruits |

| Eucalyptus sideroxylon | Flowers |

Table 2: Major Classes of Secondary Metabolites Co-occurring with this compound in Eucalyptus sideroxylon Flower Extracts

| Chemical Class | Number of Compounds Identified |

| Phloroglucinols | 21 |

| Terpenes | 18 |

| Flavonoids | 16 |

| Oleuropeic Acid Derivatives | 7 |

| Ellagic Acid Derivatives | 7 |

| Gallic Acid Derivatives | 6 |

| Phenolic Acids | 3 |

| Fatty Acids | 3 |

Chemical Classification and Advanced Structural Elucidation of Eucalmainoside B

Eucalmainoside B as a Phloroglucinol (B13840) Glucoside Derivative

Chemically, this compound belongs to the class of phloroglucinol glycosides. acs.orgnih.govmdpi.com This classification indicates that its structure is composed of two main parts: a phloroglucinol aglycone and a sugar moiety. Phloroglucinol is a benzenetriol, specifically 1,3,5-trihydroxybenzene, and its derivatives are common secondary metabolites in various plant species. In the case of this compound, the sugar component is a β-D-glucopyranose unit linked to the phloroglucinol core via an O-glycosidic bond. researchgate.netresearchtrends.net

The specific chemical structure of this compound has been identified as 2,4-dimethyl-phloroglucinol-O-β-D-glucopyranoside. researchgate.netresearchtrends.net This means this compound is not merely related to this compound; rather, it is the trivial name assigned to this specific molecule upon its isolation. researchgate.netresearchtrends.net Its structure features a phloroglucinol ring substituted with two methyl groups at positions 2 and 4, and a β-D-glucopyranoside moiety attached to one of the hydroxyl groups of the aglycone. mdpi.comresearchtrends.net

The structural connection to other related compounds, such as Eucalmainoside A (2-methylphloroglucinol-O-β-D-glucopyranoside), was instrumental in its identification. mdpi.comresearchtrends.net Mass spectrometry data reveals that this compound has a molecular weight that is 14 daltons higher than Eucalmainoside A, which corresponds precisely to the mass of an additional methyl (CH₂) group. mdpi.com

Methodologies for Comprehensive Structural Elucidation

The definitive structure of this compound was established through the integrated application of several powerful analytical methodologies. acs.orgnih.gov Spectroscopic analyses, in particular, provided the necessary data to piece together the molecular framework and confirm the identity of the compound. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone technique in the structural elucidation of this compound. jchps.com While specific spectral data sets are proprietary to the research that first isolated the compound, the process involves a suite of 1D and 2D NMR experiments. acs.orgnih.govpageplace.de

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) were employed to establish the connectivity within the molecule. acs.orgnih.gov

¹H NMR spectra would be used to identify the signals for the aromatic proton on the phloroglucinol ring, the methyl protons, and the protons of the glucose unit.

¹³C NMR spectra provide information on the number and chemical environment of all carbon atoms, including the substituted aromatic carbons, the methyl carbons, and the carbons of the sugar. nih.gov

HSQC experiments correlate the signals of protons directly attached to carbon atoms, allowing for the unambiguous assignment of proton and carbon pairs.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for determining how the different structural fragments, such as the dimethyl-phloroglucinol aglycone and the glucose unit, are connected. acs.orgnih.gov

The table below outlines the expected NMR signals for the distinct parts of the this compound structure.

| Structural Component | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |

| Dimethyl-phloroglucinol Aglycone | Aromatic proton (singlet), Two methyl groups (singlets) | Quaternary aromatic carbons (including those bearing hydroxyl/ether groups), Protonated aromatic carbon, Two methyl carbons |

| β-D-glucopyranoside Moiety | Anomeric proton (doublet), Other sugar protons (multiplets), Hydroxymethyl protons (multiplets) | Anomeric carbon, Other sugar methine carbons, Hydroxymethyl carbon |

Mass spectrometry (MS) was critical for determining the molecular weight of this compound and for confirming its elemental composition. fujifilm.com High-resolution mass spectrometry provides a highly accurate mass measurement, from which a molecular formula can be deduced.

In profiling studies of Eucalyptus sideroxylon, this compound was tentatively identified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). mdpi.com In negative ion mode electrospray ionization (ESI-MS), this compound produced a deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 315. mdpi.com This observation is consistent with the molecular formula C₁₄H₂₀O₈, which has a molecular weight of 316.30 g/mol . vulcanchem.com The comparison with Eucalmainoside A ([M-H]⁻ at m/z 301) further supported the addition of a single methyl group to the structure. mdpi.com

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed Ion [M-H]⁻ (m/z) |

| This compound | C₁₄H₂₀O₈ | 316.30 | 315 |

| Eucalmainoside A | C₁₃H₁₈O₈ | 302.28 | 301 |

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. technologynetworks.com This absorption is characteristic of the electronic transitions within chromophores, which are the parts of a molecule responsible for its color or, more broadly, its UV-Vis absorption. libretexts.org

For this compound, the key chromophore is the substituted phloroglucinol ring. Phenolic compounds like phloroglucinol derivatives typically exhibit strong absorption in the UV region. units.it The presence of hydroxyl groups and alkyl substituents on the benzene (B151609) ring influences the exact wavelength of maximum absorbance (λmax). units.it While specific λmax values for this compound are not detailed in broad literature, UV-Vis spectroscopy would be used during the isolation process to detect and characterize the phenolic nature of the compound, distinguishing it from other classes of compounds present in the plant extract. acs.orgnih.gov The technique confirms the presence of the aromatic system fundamental to its structure.

Biosynthetic Pathways and Metabolic Origins of Eucalmainoside B

Proposed Acetate (B1210297) Pathway as a Precursor Route for Phloroglucinol (B13840) Derivatives

The biosynthesis of the phloroglucinol component of Eucalmainoside B is rooted in the acetate pathway, also known as the polyketide pathway. researchtrends.netacs.org This pathway is fundamental for the production of a wide array of phenolic compounds in plants and microorganisms. researchtrends.netencyclopedia.pub In this route, acetyl-CoA is the primary building block, which undergoes successive condensations with malonyl-CoA units to form a polyketide chain. researchgate.net

Phloroglucinol derivatives are specifically formed through the intramolecular Claisen-type acylation of an acetogenin, which is the polyketide intermediate. researchtrends.net This cyclization process leads to the characteristic aromatic phloroglucinol ring. encyclopedia.pub While the detailed enzymatic steps in Eucalyptus are a subject of ongoing research, the general mechanism is well-established. It is this phloroglucinol core that serves as a scaffold for further modifications, including methylation and glycosylation, to yield the diverse phloroglucinol derivatives found in the genus. researchtrends.netmdpi.com this compound itself is identified as a 2,4-dimethyl-phloroglucinol-O-β-D-glucopyranoside, indicating that the foundational phloroglucinol unit undergoes methylation prior to glycosylation. mdpi.comresearchgate.net

| Pathway Step | Description | Key Intermediates |

| Initiation | Acetyl-CoA serves as the starter unit. | Acetyl-CoA |

| Elongation | Stepwise condensation with malonyl-CoA units to build a linear chain. | Polyketide chain (acetogenin) |

| Cyclization | Intramolecular Claisen-type condensation of the acetogenin. | Phloroglucinol |

| Modification | Subsequent enzymatic reactions such as methylation. | 2,4-dimethylphloroglucinol |

Glucosylation Mechanisms in this compound Biosynthesis

A critical step in the formation of this compound is glycosylation, the enzymatic attachment of a sugar moiety. In the case of this compound, a β-D-glucose molecule is attached to the phloroglucinol derivative. researchgate.net This process is generally catalyzed by a class of enzymes known as UDP-glucosyltransferases (UGTs). vulcanchem.com These enzymes transfer a glucose unit from an activated sugar donor, UDP-glucose, to the acceptor molecule (the phloroglucinol aglycone). vulcanchem.com

Following the initial glycosylation of the phloroglucinol unit, the biosynthesis of this compound involves further esterification. The complete structure of this compound is more complex than a simple phloroglucinol glycoside, incorporating oleuropeic acid and gallic acid moieties. vulcanchem.com The biosynthesis involves the glycosylation of oleuropeic acid with β-D-glucose, which is then followed by esterification with gallic acid. vulcanchem.com This sequence highlights the role of specific acyltransferases, which catalyze the transfer of the galloyl group to the glucose moiety. vulcanchem.com The stereoselective nature of these enzymatic reactions is crucial for producing the final, biologically active conformation of the molecule. mdpi.comnih.gov

The presence of numerous phloroglucinol glycosides in Eucalyptus, including Eucalmainosides A through E, underscores the importance of glucosylation in the diversification of these secondary metabolites. researchgate.netmdpi.com

Comparison with Biosynthesis of Related Acylphloroglucinols and Meroterpenoids in Eucalyptus

The biosynthesis of this compound is part of a broader network that produces a vast array of related compounds in Eucalyptus. These compounds, primarily acylphloroglucinols and meroterpenoids, often share common precursors from the acetate and mevalonate (B85504) pathways. researchtrends.net

Acylphloroglucinols: Simple acylphloroglucinols, such as leptospermone (B1674756) and grandinol, are also derived from the acetate pathway. researchtrends.netencyclopedia.pub They differ in their acyl side chains and methylation patterns. researchtrends.net More complex are the dimeric acylphloroglucinols, like sideroxylonals, which are formed from the joining of two phloroglucinol units. frontiersin.org

Meroterpenoids (Formylated Phloroglucinol Compounds - FPCs): A significant class of related compounds are the meroterpenoids, which are adducts of phloroglucinol derivatives and terpenes. frontiersin.org These are often referred to as formyl phloroglucinol meroterpenoids (FPMs) and include prominent examples like the euglobals and macrocarpals. researchtrends.netfrontiersin.org Their biosynthesis represents a fusion of the acetate pathway (for the phloroglucinol part) and the mevalonate pathway (for the terpene part). researchtrends.net For instance, the putative biosynthesis of eucalypcamals O and P is thought to involve a hetero-Diels-Alder reaction between the acylphloroglucinol grandinol and the phenylpropanoid trans-isoeugenol, showcasing a distinct combinatorial strategy. nih.govresearchgate.net

This comparison reveals that Eucalyptus employs a modular biosynthetic system, combining a limited set of core structures (like phloroglucinol and terpenes) in various ways to generate a high degree of chemical diversity.

| Compound Class | Precursor Pathways | Biosynthetic Feature | Example Compounds |

| Phloroglucinol Glycosides | Acetate | Glycosylation of a phloroglucinol core. | This compound, Eucalmainoside C researchtrends.netresearchgate.net |

| Simple Acylphloroglucinols | Acetate | Acylation of a phloroglucinol core. | Grandinol, Leptospermone researchtrends.netencyclopedia.pub |

| Dimeric Acylphloroglucinols | Acetate | Dimerization of phloroglucinol units. | Sideroxylonals frontiersin.org |

| Meroterpenoids (FPMs) | Acetate + Mevalonate | Adducts of phloroglucinols and terpenes. | Euglobals, Macrocarpals researchtrends.netfrontiersin.org |

Genetic and Enzymatic Determinants of Secondary Metabolite Biosynthesis in Eucalyptus Relevant to this compound

The biosynthesis of this compound and related compounds is under strict genetic and enzymatic control. The production of the necessary precursors and the subsequent modifications are governed by the expression of specific gene clusters. researchgate.netplos.org

Enzymatic Regulation: Key enzyme families involved in the pathway include:

UDP-glucosyltransferases (UGTs): Responsible for the critical glycosylation step that attaches the glucose moiety. vulcanchem.com

Acyltransferases: Catalyze the esterification steps, such as the addition of the galloyl group to the glucose in the final stages of this compound synthesis. vulcanchem.com

Synthases and Cyclases: Enzymes like polyketide synthases are crucial for forming the initial phloroglucinol ring from acetate precursors. researchtrends.net Terpene synthases, such as 1,8-cineole synthase, produce the terpene skeletons that are precursors to moieties like oleuropeic acid and those found in meroterpenoids. cas.cz

Cytochrome P450 Monooxygenases (CYPs): This large enzyme family is involved in various oxidative modifications, such as hydroxylations, which are common in secondary metabolite pathways. mdpi.com

Genetic Control: The expression of these biosynthetic genes is regulated by a hierarchy of genetic factors. Studies in Eucalyptus have shown that the abundance of secondary metabolites, including terpenes, is genetically controlled and can vary significantly between populations. oup.com The regulation often involves transcription factors (TFs), such as those from the MYB, bHLH, and WRKY families, which can activate or repress the expression of entire pathways in response to developmental or environmental cues. cas.czmdpi.com The genes for a specific metabolic pathway are sometimes clustered together in the genome, allowing for coordinated expression, a phenomenon observed in the biosynthesis of various secondary metabolites. plos.orgnih.gov Research into the Eucalyptus genome continues to uncover the specific genes and regulatory networks responsible for the production of its vast chemical arsenal. plos.org

Isolation and Purification Methodologies for Eucalmainoside B in Academic Research

Extraction Techniques from Eucalyptus Plant Matrix

The initial step in isolating Eucalmainoside B is its extraction from the source plant material, typically the leaves or flowers. vulcanchem.comnih.gov The choice of solvent and extraction method is critical for efficiently recovering the target compound while minimizing the co-extraction of undesirable substances.

Methanol (B129727) is a widely used solvent for the extraction of polyphenolic compounds, including glycosides like this compound, from plant tissues due to its polarity. vulcanchem.comsifisheriessciences.com Research studies have successfully employed methanol-based protocols to create crude extracts for further analysis.

In a study on Eucalyptus sideroxylon flowers, air-dried and ground plant material was extracted by maceration in methanol. The resulting filtrates were combined and evaporated under reduced pressure at a temperature not exceeding 50°C to yield a crude extract, which was later found to contain this compound. nih.gov Similarly, another protocol involved the extraction of Eucalyptus globulus leaves with 80% aqueous methanol to generate a total extract for subsequent fractionation. tandfonline.comresearchgate.net The Soxhlet extraction method using methanol has also been utilized to assess the phytochemical content of Eucalyptus leaves, yielding a dark green, semi-solid extract rich in various compounds. sifisheriessciences.com

Table 1: Examples of Methanol Extraction Protocols for Eucalyptus Species

| Eucalyptus Species | Plant Part Used | Extraction Solvent | Extraction Method | Reference |

|---|---|---|---|---|

| Eucalyptus sideroxylon | Flowers | Methanol | Maceration | nih.gov |

| Eucalyptus globulus | Leaves | 80% Methanol | Maceration | tandfonline.comresearchgate.net |

The optimization of solvent systems is crucial for maximizing the recovery of this compound. The polarity of the solvent must be carefully matched to that of the target compound. While pure methanol is effective, aqueous methanol solutions (e.g., 80% methanol) can enhance the extraction of polar glycosides by increasing the polarity of the solvent system. tandfonline.comresearchgate.net

Furthermore, different solvent systems can be used to target specific classes of compounds. For instance, an 80% acetone (B3395972) aqueous extract was used to isolate Eucalmainoside D and E, which are related phloroglucinol (B13840) diglycosides, from the fruit of Eucalyptus maidenii. acs.org This suggests that acetone-based systems may also be effective for the recovery of this compound. The choice between methanol, acetone, or other polar organic solvents, and the optimization of their concentration in aqueous mixtures, are key variables in developing a high-yield extraction protocol. vulcanchem.comacs.org

Chromatographic Separation and Fractionation Strategies

Following extraction, the crude extract contains a complex mixture of phytochemicals. Chromatographic techniques are essential to separate and isolate this compound from this mixture. columbia.edu

Column chromatography is a fundamental purification technique used to perform the initial fractionation of a crude plant extract. byjus.comresearchgate.net In this method, the extract is passed through a column packed with a solid adsorbent (the stationary phase), and a solvent (the mobile phase) is used to move the components through the column at different rates based on their physical and chemical properties, such as polarity. columbia.edu

For example, the 80% methanol extract of E. globulus leaves was subjected to column chromatography using a Sephadex LH-20 stationary phase. researchgate.net The separation was achieved by eluting with water, followed by water-methanol mixtures of decreasing polarity. researchgate.net This process divides the crude extract into several less complex fractions, simplifying the subsequent isolation of the target compound. miamioh.edu

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique considered a gold standard for the final isolation and purification of natural products. alwsci.comnih.gov It offers high resolution and sensitivity, making it ideal for separating structurally similar compounds from complex fractions. researchgate.netopenaccessjournals.com

In the analysis of the methanolic extract from Eucalyptus sideroxylon flowers, this compound was tentatively identified using HPLC coupled with a Photodiode Array (PDA) detector and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). mdpi.comnih.govresearchgate.net This advanced technique not only separates the compounds but also provides data on their mass and fragmentation patterns, which is crucial for structural elucidation. mdpi.comresearchgate.net

Table 2: HPLC-PDA-ESI-MS/MS Identification Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Compound Name | This compound | mdpi.comresearchgate.net |

| Retention Time (tR) | 19.61 min | nih.govresearchgate.net |

| [M-H]⁻ (m/z) | 315 | mdpi.comnih.govresearchgate.net |

The use of reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is common for the separation of polyphenolic compounds. researchgate.net Preparative HPLC is the specific mode used to isolate sufficient quantities of a pure compound for further research. nih.gov

Purity Evaluation and Yield Optimization in Research Settings

Purity is typically assessed using analytical HPLC. researchgate.net A pure compound should ideally appear as a single, sharp, and symmetrical peak in the chromatogram at a specific retention time. nih.gov The absence of other significant peaks indicates a high degree of purity. Further confirmation of purity and structural identity is achieved through spectroscopic techniques such as Mass Spectrometry (MS), for accurate molecular weight determination, and Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed structural information. vulcanchem.comresearchgate.net

Yield optimization is an iterative process that involves refining each step of the isolation and purification protocol. This includes:

Selecting the optimal plant material and harvest time.

Fine-tuning the solvent system and extraction conditions to maximize the recovery of this compound.

Systematically adjusting the parameters of both column chromatography and HPLC (e.g., stationary phase, mobile phase gradient, flow rate) to improve separation efficiency and reduce loss of the compound during purification. miamioh.edu

Table 3: Analytical Techniques for Purity Evaluation of Isolated Compounds

| Technique | Purpose | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Assesses purity by detecting the presence of a single peak; quantifies the compound. | alwsci.comresearchgate.net |

| Mass Spectrometry (MS) | Confirms molecular weight and provides fragmentation data for structural identity. | researchgate.netusp.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on the molecular structure for definitive identification. | vulcanchem.comresearchgate.net |

Through the careful application and optimization of these methodologies, researchers can obtain high-purity this compound for further scientific investigation.

Advanced Analytical and Quantification Methodologies for Eucalmainoside B

Liquid Chromatography-Mass Spectrometry (LC-MS) Profiling of Eucalmainoside B

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary tool for the analysis of this compound. This powerful technique allows for the separation of this compound from other co-occurring metabolites in a sample, followed by its detection and structural elucidation based on its mass-to-charge ratio.

High-Performance Liquid Chromatography (HPLC) equipped with a Photodiode Array (PDA) detector and coupled to an Electrospray Ionization (ESI) tandem mass spectrometer (MS/MS) is a highly effective platform for the tentative identification of this compound within complex mixtures, such as plant extracts. nih.govscirp.orgdemarcheiso17025.com In studies of Eucalyptus sideroxylon flower extracts, this method has been successfully used to create a detailed map of secondary metabolites. nih.govscirp.org

In a typical analysis, the extract is separated on a C18 reverse-phase HPLC column. researchgate.net The PDA detector records the UV-Vis spectrum of the eluting compounds, providing initial classification information. Subsequently, the ESI source ionizes the molecules, which are then analyzed by the mass spectrometer. This compound, a phloroglucinol (B13840) glycoside, was tentatively identified in the methanolic extract of E. sideroxylon flowers, exhibiting a molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 315. nih.govscirp.orgnih.gov Its identification was further supported by its retention time (19.61 min) under the specific chromatographic conditions used in the study. nih.govnih.gov

The following table summarizes the key data from the HPLC-PDA-ESI-MS/MS analysis that facilitated the tentative identification of this compound.

| Compound | Retention Time (min) | Molecular Ion [M-H]⁻ (m/z) | Chemical Class | Source |

|---|---|---|---|---|

| This compound | 19.61 | 315 | Phloroglucinol Glycoside | nih.gov, scirp.org, nih.gov |

Tandem mass spectrometry (MS/MS) is indispensable for the structural characterization of this compound. In this process, the molecular ion of the compound (the precursor ion) is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide structural information about the precursor molecule. europeanreview.org

For this compound, with a precursor ion [M-H]⁻ at m/z 315, the fragmentation pattern reveals characteristic losses. The major fragment ions observed in the negative ion mode were at m/z 301, 249, 183, 169, and 151. nih.gov The presence of these specific fragments helps in confirming the identity of the compound by piecing together its structural components, such as the glycosidic moiety and the phloroglucinol core. The analysis of these fragmentation pathways is a key step in distinguishing this compound from its isomers and other related compounds. nih.govscirp.org

The table below details the precursor and characteristic fragment ions for this compound as identified through LC-MS/MS analysis.

| Compound | Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ions (m/z) |

|---|---|---|

| This compound | 315 | 301, 249, 183, 169, 151 |

Development and Validation of Quantitative Analytical Methods for this compound

While LC-MS is excellent for identification, accurate quantification of this compound requires the development and validation of a specific quantitative analytical method. This is essential for quality control of herbal products, pharmacokinetic studies, and other applications where the precise concentration of the compound must be determined.

The development of a quantitative method, typically using HPLC-PDA or LC-MS/MS, involves optimizing several parameters to ensure accurate and reliable measurement of this compound, especially in complex matrices like biological fluids or plant extracts. nih.govmdpi.com The process involves:

Sample Preparation: Developing an efficient extraction protocol to isolate this compound from the matrix with high recovery and minimal interference. This may involve liquid-liquid extraction or solid-phase extraction. nih.gov

Chromatographic Conditions: Optimizing the HPLC parameters, including the choice of column (e.g., C18), mobile phase composition (e.g., acetonitrile (B52724) and water with additives like formic acid), flow rate, and column temperature to achieve good separation (resolution) of this compound from other components. scirp.org

Detection: For HPLC-PDA, selecting an appropriate wavelength for maximum absorbance. For LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound. ijsdr.org

Internal Standard: The use of a suitable internal standard is often incorporated to correct for variations in sample preparation and instrument response. nih.gov

Once a method is developed, it must be validated according to established guidelines (e.g., ICH Q2(R2)) to demonstrate its reliability, reproducibility, and fitness for purpose. europa.eu The key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined concentration range. A correlation coefficient (r²) of ≥0.999 is typically desired. europa.eu

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Accuracy: The closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of this compound is added to a blank matrix and analyzed. Recoveries are typically expected to be within 98-102%. europa.eu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Assessed over a short interval under the same operating conditions.

Intermediate Precision (Inter-day precision): Assessed on different days, with different analysts, or on different equipment. Precision is expressed as the Relative Standard Deviation (RSD), which should typically be less than 2%. nih.goveuropa.eu

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present in the sample matrix. nih.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu

The following table presents a hypothetical summary of validation parameters for a quantitative HPLC method for this compound, based on typical values reported for similar phloroglucinol compounds. nih.govnih.goveuropa.eu

| Validation Parameter | Typical Acceptance Criteria / Value |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Limit of Detection (LOD) | Analyte-specific (e.g., ng/mL range) |

| Limit of Quantification (LOQ) | Analyte-specific (e.g., ng/mL to µg/mL range) |

| Accuracy (Recovery %) | 98.0% - 102.0% |

| Precision (RSD %) | < 2.0% |

Chemical Derivatization Strategies for Enhanced Analytical Research of Eucalmainoside B

Principles of Derivatization for Improved Chromatographic Separation and Detection

The primary objectives of derivatization in the context of chromatographic analysis are to enhance the analyte's volatility, thermal stability, and detectability, as well as to improve its chromatographic behavior. For Gas Chromatography (GC), derivatization is often essential for non-volatile and thermally labile compounds like Eucalmainoside B. By converting polar functional groups, such as hydroxyl (-OH) and ketone (C=O) groups, into less polar derivatives, the volatility of the analyte is increased, allowing it to be analyzed by GC without thermal decomposition. nih.govmdpi.com Silylation is a common derivatization technique that replaces active hydrogens in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, resulting in derivatives that are more volatile, less polar, and more thermally stable. registech.comphenomenex.com

In High-Performance Liquid Chromatography (HPLC), while derivatization is not always necessary for separation, it can be employed to improve peak shape, resolution, and detection sensitivity. For instance, derivatizing the polar groups of this compound could lead to better interaction with the stationary phase in reversed-phase chromatography, resulting in sharper and more symmetrical peaks. Furthermore, the introduction of a chromophore or fluorophore through derivatization can significantly enhance the analyte's response to UV-Vis or fluorescence detectors, which is particularly useful for trace analysis.

Derivatization Reagents and Optimal Reaction Conditions for this compound Analysis

Given the inferred presence of multiple hydroxyl groups and a ketone functional group in this compound, a two-step derivatization process is proposed for comprehensive analysis, particularly for GC-MS.

Silylation of Hydroxyl Groups:

Silylation is a well-established method for the derivatization of hydroxyl groups in phenolic compounds and glycosides. mdpi.comresearchgate.net The reaction involves the replacement of the active hydrogen of the hydroxyl group with a silyl (B83357) group, typically trimethylsilyl (TMS). This process reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis. phenomenex.com

Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). phenomenex.com The reaction is typically carried out in an aprotic solvent to prevent the hydrolysis of the reagent. phenomenex.com

| Parameter | Proposed Condition | Rationale |

| Reagent | BSTFA with 1% TMCS or MSTFA | These are powerful silylating agents capable of derivatizing both phenolic and alcoholic hydroxyl groups. TMCS acts as a catalyst. |

| Solvent | Pyridine or Acetonitrile (B52724) | Aprotic solvents that can dissolve this compound and the reagents without interfering with the reaction. Pyridine can also act as a catalyst. |

| Temperature | 60-80 °C | Heating is often required to ensure complete derivatization, especially for sterically hindered hydroxyl groups. |

| Reaction Time | 30-60 minutes | Sufficient time for the reaction to go to completion. The progress can be monitored by GC analysis of aliquots. |

Oximation of the Ketone Group:

To prevent the formation of multiple derivatives from the ketone group during silylation (enol-TMS ethers), a pre-derivatization step of oximation is recommended. nih.gov This involves reacting the ketone with a hydroxylamine (B1172632) derivative to form a stable oxime.

| Parameter | Proposed Condition | Rationale |

| Reagent | Hydroxylamine hydrochloride | A common and effective reagent for the oximation of ketones. |

| Solvent | Pyridine or Methanol (B129727) | Solvents that facilitate the reaction and dissolve the reactants. Pyridine can also act as a base to neutralize the HCl formed. |

| Base (optional) | Potassium carbonate or Pyridine | To neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the oxime product. researchgate.net |

| Temperature | Room temperature to 60 °C | The reaction is typically mild and can often be carried out at room temperature. |

| Reaction Time | 30-60 minutes | Generally sufficient for the complete conversion of the ketone to the oxime. |

The proposed two-step derivatization would first involve oximation of the ketone group, followed by silylation of all hydroxyl groups. This would result in a single, stable, and volatile derivative of this compound suitable for GC-MS analysis.

Impact of Derivatization on Mass Spectrometric Ionization and Fragmentation of this compound Analytes

Derivatization significantly influences the behavior of an analyte in a mass spectrometer. The introduction of silyl groups, for instance, generally leads to a predictable and informative fragmentation pattern in Electron Ionization (EI) mass spectrometry.

For a silylated this compound derivative, the molecular ion peak (M+) would be observed at a significantly higher mass-to-charge ratio (m/z) due to the addition of multiple TMS groups (each adding 72 Da). The fragmentation of silylated flavonoid glycosides, which are structurally related to the proposed structure of this compound, often involves characteristic losses. The fragmentation of the silylated sugar moiety would likely produce diagnostic ions. Furthermore, retro-Diels-Alder (RDA) fragmentation of the chromanone ring, a common pathway for flavonoids, can provide structural information about the aglycone part of the molecule. nih.gov The fragmentation of silylated quercetin, for example, shows that the position of the silyl groups can be tracked through the fragmentation pattern, aiding in structural elucidation. nih.govresearchgate.net

The oxime derivative of the ketone group also influences fragmentation. The mass spectra of oximes often show a prominent molecular ion peak. cdnsciencepub.com Common fragmentation pathways for oximes include the loss of a hydroxyl radical (·OH). cdnsciencepub.com The presence of the nitrogen atom in the oxime can direct fragmentation pathways, leading to characteristic ions that can confirm the presence of the original ketone group.

The combination of oximation and silylation would produce a derivative with a high molecular weight and a complex but interpretable fragmentation pattern. The mass shift from the underivatized to the derivatized molecule can confirm the number of hydroxyl and ketone groups.

Applications of Derivatization in Structural Confirmation and Trace Analysis of this compound

Chemical derivatization is a powerful tool for both the structural confirmation and trace analysis of natural products like this compound. acs.orgd-nb.inforesearchgate.netpsu.edunih.gov

Structural Confirmation:

By performing derivatization with different reagents that are specific to certain functional groups, the number and type of these groups in the molecule can be determined. For this compound, reacting it with a silylating agent and analyzing the mass shift in the resulting mass spectrum would allow for the precise determination of the number of hydroxyl groups. Similarly, the reaction with hydroxylamine hydrochloride would confirm the presence of a ketone or aldehyde group. This information is invaluable for the complete structural elucidation of the molecule.

Trace Analysis:

For the detection and quantification of this compound at very low concentrations, derivatization can significantly enhance the sensitivity of the analytical method. researchgate.netmatec-conferences.org In GC-MS, the conversion of the polar this compound into a more volatile and thermally stable derivative reduces analyte loss in the injector and column, leading to improved peak intensity and, consequently, lower detection limits. nih.gov Furthermore, derivatization can introduce specific functional groups that are highly responsive to selective detectors, such as the electron capture detector (ECD) if a halogenated derivatizing agent is used, although this is less common with silylation. The predictable fragmentation of the derivatized analyte in MS allows for the use of Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), which dramatically increases sensitivity and selectivity by reducing background noise. researchgate.net

Biological Activities and Mechanistic Investigations of Eucalmainoside B

Antimicrobial Activity Studies of Eucalmainoside B

Antibacterial Effects and Spectrum of Activity

No studies detailing the antibacterial effects or the spectrum of activity for this compound were found.

Antifungal Properties and Efficacy

There is no available research on the antifungal properties or efficacy of this compound.

Anti-biofilm Formation Mechanisms of this compound

Specific mechanisms by which this compound may inhibit biofilm formation have not been investigated or reported.

There is no data available on the specific activity of this compound against MRSA biofilm formation.

Information regarding the role of this compound in the regulation of Candida albicans biofilm development is not present in the current scientific literature.

Exploration of Other Potential Biological Activities Associated with Eucalyptus Secondary Metabolites

While various secondary metabolites from Eucalyptus species have been investigated for a wide range of biological activities, there is no specific information linking this compound to any of these studies.

Investigation into Antitumor Potential

No information available.

Research on Anti-inflammatory Mechanisms

No information available.

Studies on Antioxidative Properties

No information available.

Examination of Antileishmanial and Antiviral Effects

No information available.

Elucidation of Molecular and Cellular Mechanisms of Action for this compound

Interaction with Microbial Cellular Targets and Signaling Pathways

No information available.

Modulation of Host Biological Processes

No information available.

Table of Compounds Mentioned

As no article could be generated, there are no compounds to list in this table.

Future Research Directions and Translational Perspectives for Eucalmainoside B

Advanced Mechanistic Elucidation of Eucalmainoside B Bioactivities

While preliminary studies have highlighted the antioxidant and anti-inflammatory potential of this compound, a deeper understanding of its mechanisms of action is crucial for its development as a therapeutic agent. vulcanchem.com Future research should employ advanced "omics" technologies, such as metabolomics, proteomics, and lipidomics, to create a comprehensive map of the molecular pathways modulated by this compound. acs.org These approaches can provide unbiased insights into its biological functions and help identify novel cellular targets. acs.org

Key areas for mechanistic investigation include:

Anti-inflammatory Pathways: Delving beyond the initial findings of TNF-α and IL-1β inhibition, future studies should investigate the upstream and downstream signaling cascades affected by this compound. vulcanchem.com This includes a detailed analysis of its impact on the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. vulcanchem.com

Antioxidant Mechanisms: While its free radical scavenging ability is established, the precise mechanisms by which this compound protects cells from oxidative stress warrant further exploration. vulcanchem.com Investigating its influence on endogenous antioxidant enzyme systems and its potential to modulate cellular redox homeostasis will be critical.

Antimicrobial and Biofilm Inhibition: The demonstrated anti-biofilm activity of extracts containing this compound against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans opens up a significant area of research. mdpi.comnih.govresearchgate.net Future work should focus on elucidating the specific molecular interactions that disrupt biofilm formation, including interference with bacterial communication (quorum sensing), motility, and the production of extracellular polymeric substances (EPS). mdpi.com

Exploration of Novel Therapeutic and Biotechnological Applications

The diverse bioactivities of this compound suggest its potential application in a wide range of therapeutic and biotechnological fields. Building on existing knowledge, future research should explore these novel avenues:

Dermatological and Cosmetic Applications: The reported antimelanogenic properties of this compound, specifically its ability to inhibit tyrosinase activity, make it a compelling candidate for use in skincare products aimed at addressing hyperpigmentation and promoting even skin tone. vulcanchem.com

Antiviral Agents: Although initial in vitro assessments against Herpes Simplex Virus Type 1 (HSV-1) showed weak activity, further investigation against a broader spectrum of viruses is warranted. jchps.com The unique chemical structure of this compound may offer novel antiviral mechanisms that could be exploited.

Agricultural Applications: The insecticidal, antifungal, and antibacterial properties observed in Eucalyptus extracts containing a variety of secondary metabolites, including phloroglucinols, suggest a potential role for this compound in the development of natural pesticides and crop protection agents. researchtrends.netwalshmedicalmedia.com

Food Preservation: The antimicrobial and antioxidant properties of polyphenolic compounds from Eucalyptus could be harnessed for applications in food preservation, extending the shelf life of perishable goods and reducing food spoilage. acs.org

Biosynthetic Pathway Engineering for Sustainable Production of this compound

The natural production of this compound is dependent on the cultivation of Eucalyptus maideni and subsequent extraction from its fruits. acs.org To ensure a sustainable and scalable supply for research and potential commercialization, the elucidation and engineering of its biosynthetic pathway are paramount.

The biosynthesis of this compound is believed to involve the convergence of the acetate (B1210297) and mevalonate (B85504) pathways. vulcanchem.com The acetate pathway is responsible for generating the phloroglucinol (B13840) precursor, while the mevalonate pathway produces oleuropeic acid. vulcanchem.com Key enzymatic steps likely include glycosylation and esterification. vulcanchem.com

Future research in this area should focus on:

Identification and Characterization of Key Enzymes: Utilizing transcriptomic and genomic data from Eucalyptus maideni to identify the specific UDP-glucosyltransferases and acyltransferases involved in the synthesis of this compound. vulcanchem.com

Heterologous Expression Systems: Once the key enzymes are identified, their corresponding genes can be introduced into microbial hosts such as E. coli or yeast. nih.gov These microorganisms can then be cultivated in large-scale fermenters to produce this compound, offering a more controlled and sustainable production method. nih.govresearchgate.net

Metabolic Engineering: Optimizing the production of this compound in heterologous hosts by engineering their metabolic pathways to enhance the supply of precursor molecules and increase the efficiency of the biosynthetic enzymes. nih.gov

Development of Standardized Reference Materials and Quality Control Protocols for this compound Research

To ensure the reproducibility and comparability of research findings on this compound, the development of standardized reference materials and robust quality control (QC) protocols is essential. techtarget.comalten.com

This involves:

Isolation and Purification of a Reference Standard: A highly purified and well-characterized sample of this compound must be established as a primary reference standard. This standard will be used for the calibration of analytical instruments and the quantification of this compound in various samples.

Development of Analytical Methods: Establishing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), for the accurate identification and quantification of this compound. mdpi.com These methods should be detailed in standard operating procedures (SOPs).

Quality Assurance Framework: Implementing a comprehensive quality assurance (QA) framework for all research involving this compound. moit.gov.bt This framework should define the quality criteria for starting materials, in-process materials, and the final compound, ensuring that all research is conducted using well-characterized and consistent materials. ecfr.gov

The establishment of a certified reference material, similar to those provided by organizations like the World Health Organization (WHO) for other biological standards, would be a significant step forward for the research community. nibsc.org This would enable researchers worldwide to work with a common standard, facilitating the validation of bioassays and ensuring the reliability of experimental data.

Q & A

Q. How to conduct a comprehensive literature review on Eucalmainoside B?

Begin by formulating search queries using Boolean operators (e.g., "this compound AND biosynthesis") and truncation (e.g., "Eucalmainosid*") to capture variant terms . Use academic databases like PubMed or SciFinder, and prioritize primary literature by filtering for peer-reviewed articles. Track effective keywords (e.g., "glycoside isolation," "spectroscopic characterization") and cross-reference citations in seminal papers to identify foundational studies . Organize findings using reference management tools (e.g., Zotero) and validate sources by distinguishing primary data from reviews or preprints .

Q. What experimental design considerations are crucial for isolating this compound from natural sources?

Design experiments with controls to account for matrix effects in plant extracts (e.g., solvent blanks, negative controls). Optimize extraction protocols by testing variables like solvent polarity, temperature, and duration. Use chromatographic techniques (e.g., HPLC, TLC) guided by phytochemical screening (e.g., Dragendorff’s reagent for alkaloids) to track target fractions . Document procedures in detail, including instrumentation parameters (e.g., column type, flow rate), to ensure reproducibility .

Q. How to ensure reproducibility in this compound synthesis protocols?

Provide step-by-step descriptions of synthetic routes, including reaction conditions (e.g., catalysts, temperature), purification methods (e.g., recrystallization solvents), and characterization data (e.g., NMR, HRMS). Cross-validate results with independent replicates and compare spectral data against published reference standards. Deposit raw data (e.g., chromatograms, spectra) in open-access repositories to facilitate peer validation .

Advanced Research Questions

Q. How to address contradictory data in pharmacological studies of this compound?

Re-examine methodologies for variability in assay conditions (e.g., cell line viability, incubation time). Apply statistical methods like the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when analyzing multiple endpoints (e.g., IC₅₀ values across cancer cell lines) . Collaborate with interdisciplinary experts to identify confounding variables (e.g., pharmacokinetic interactions) and design follow-up studies using orthogonal assays (e.g., in vivo models vs. in vitro screens) .

Q. What statistical methods are appropriate for analyzing this compound bioactivity data?

For dose-response studies, use nonlinear regression models (e.g., log-dose vs. inhibition) to calculate EC₅₀ values. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. When handling high-throughput screening data, implement FDR-adjusted p-values to minimize Type I errors . Report uncertainties (e.g., confidence intervals) and effect sizes to contextualize biological significance .

Q. How to optimize chromatographic separation parameters for this compound purification?

Adopt a Design of Experiments (DOE) approach to systematically vary parameters like mobile phase composition, gradient slope, and column temperature. Use LC-MS to monitor resolution and peak symmetry, prioritizing conditions that maximize yield and purity. Validate optimized protocols with spiked recovery experiments and compare retention times to authenticated standards .

Q. How to resolve structural ambiguities in this compound derivatives using spectroscopic data?

Combine 2D NMR techniques (e.g., HSQC, HMBC) to assign stereochemistry and glycosidic linkages. Cross-reference with computational methods (e.g., DFT-based NMR prediction) to validate proposed configurations. For novel derivatives, confirm purity (>95% by HPLC) and corroborate findings with X-ray crystallography or synthetic analogs .

Methodological Best Practices

- Data Integrity : Maintain lab notebooks with timestamped entries, raw data, and instrument calibration records. Use version control for digital files .

- Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for figure preparation (e.g., avoiding excessive chemical structures in graphical abstracts) .

- Collaboration : Engage in peer review and data-sharing initiatives to refine hypotheses and address knowledge gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.